1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H14O4. It is known for its use in organic synthesis, particularly in the preparation of amino acids and peptides. The compound features a cyclopropane ring, which is a three-membered carbon ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the carboxylic acid functional group.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of carbamates, which are often used as protecting groups in organic synthesis .
Mode of Action
As a carbamate, 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is likely to act as a protecting group for amines during chemical reactions . The tert-butoxycarbonyl (Boc) group is particularly known for its stability and ease of removal under acidic conditions .
Biochemical Pathways
In general, the introduction of a boc-protected amino acid into a peptide chain can influence the overall properties of the peptide, including its stability, solubility, and biological activity .
Pharmacokinetics
As a synthetic compound used in chemical reactions, its bioavailability in a biological system would depend on various factors, including the specific reaction conditions and the presence of other compounds .
Result of Action
The molecular and cellular effects of this compound would largely depend on the context in which it is used . As a Boc-protected amino acid, it could be incorporated into a peptide chain, potentially influencing the peptide’s properties and biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the presence of certain solvents or catalysts can affect the efficiency of Boc protection and deprotection . Additionally, factors such as temperature and pH can also play a role .
Biochemical Analysis
Biochemical Properties
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amino acids. This compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it can be used to protect the amino group of an amino acid, preventing unwanted reactions during peptide bond formation. The interaction between this compound and enzymes such as peptidases ensures the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides .
Cellular Effects
The effects of this compound on cells and cellular processes are significant, particularly in the context of peptide synthesis. This compound influences cell function by modulating the availability of free amino groups, which are essential for protein synthesis. By protecting amino groups, this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound can alter the expression of genes involved in amino acid metabolism and peptide synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound forms a covalent bond with the amino group of an amino acid, creating a stable carbamate linkage. This linkage prevents the amino group from participating in unwanted reactions, thereby protecting it during peptide synthesis. Additionally, this compound can inhibit or activate enzymes involved in peptide bond formation, further influencing the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to the release of the protected amino group. Long-term studies have shown that the compound remains stable under controlled conditions, but its degradation can affect cellular function and peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing significant adverse effects. At high doses, it may exhibit toxic effects, including skin and eye irritation, respiratory issues, and potential harm if ingested. Threshold effects have been observed, where the compound’s protective efficacy diminishes beyond a certain concentration, leading to incomplete protection of amino groups .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid and peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the selective protection and deprotection of amino groups. These interactions influence metabolic flux and the levels of metabolites involved in peptide synthesis. The presence of this compound can modulate the activity of these enzymes, affecting the overall efficiency of peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where peptide synthesis occurs. The distribution of this compound can influence its protective efficacy and the overall efficiency of peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles involved in peptide synthesis through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its protective effects precisely where needed, enhancing the efficiency of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the cyclopropanation and protection steps.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc protecting group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, allowing for further functionalization.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
- 1-(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid
- 1-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid
Uniqueness: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of strained ring systems and other complex organic structures .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQXAHDYGFYONQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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